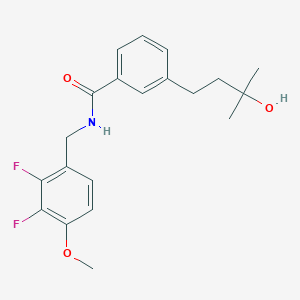

![molecular formula C25H25N3O4S2 B5545622 N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This analysis aims to provide a detailed overview of the chemical compound “N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide,” focusing on its synthesis, molecular structure, chemical reactions, and properties without delving into its applications, drug uses, dosages, or side effects.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or acetophenones, followed by reactions with hydrazinobenzenesulfonamide or similar agents. These processes might include microwave irradiation or conventional heating methods to achieve desired sulfonamide compounds. Such methodologies are pivotal in producing compounds with potential bioactivity, as demonstrated by Gul et al. (2016) and others in their exploration of sulfonamide derivatives with carbonic anhydrase inhibitory effects and potential anti-tumor activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated through techniques like X-ray crystallography, NMR, and HRMS, revealing complex interactions such as hydrogen bonding and π–π interactions. These structural insights are crucial for understanding the compound’s biochemical interactions and potential therapeutic applications, as shown in the work by Alpaslan et al. (2012), who investigated the Schiff base compound’s structure and properties (Alpaslan et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds often exhibit a range of chemical reactions, including oxidative cross-coupling and reactions with acrylate esters, as explored by Miura et al. (1998). These reactions are critical for modifying the compound’s chemical structure to enhance its bioactivity or tailor its physical and chemical properties for specific applications (Miura et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and melting points, are determined by the molecular structure and substituent groups present in the sulfonamide compounds. Techniques like crystallography and spectroscopy provide detailed information on these properties, essential for drug formulation and material science applications.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, stability, and inhibition potency against enzymes like carbonic anhydrase, are influenced by their molecular structure. Studies on their inhibitory effects on human carbonic anhydrases I and II, as well as tumor-associated isoforms, highlight their potential as therapeutic agents (Gul et al., 2016; Abdel-Aziz et al., 2018).

Scientific Research Applications

Antimicrobial Activity

Research has revealed that derivatives structurally related to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds designed with similar sulfonamide frameworks demonstrated significant antimicrobial activity against various bacteria and fungi, showcasing their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Analgesic Activities

Another line of research involving celecoxib derivatives, which share a common sulfonamide moiety with the compound , highlighted their potential anti-inflammatory and analgesic effects. These derivatives were found to exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their therapeutic potential (Küçükgüzel et al., 2013).

Anticancer Activity

A series of sulfonamide derivatives were synthesized and tested for their potential anticancer properties. Certain derivatives showed promising cytotoxic activities against various cancer cell lines, suggesting their applicability in cancer research and treatment. The structural modification of sulfonamides could lead to potent anticancer agents with specific activity profiles (Gul et al., 2016).

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes critical for physiological functions. These studies have laid the groundwork for developing therapeutic agents targeting conditions like glaucoma, edema, and certain neurological disorders. The research highlights the versatility of sulfonamides in modulating enzyme activity for therapeutic purposes (Gul et al., 2016).

UV Protection and Antimicrobial Finishing in Textiles

Innovative applications of sulfonamide-containing compounds extend to the textile industry, where they are used for dyeing and finishing processes to impart UV protection and antimicrobial properties to fabrics. This multifunctional approach enhances the value and utility of textile products, demonstrating the compound's diverse applicability beyond pharmaceuticals (Mohamed, Abdel-Wahab, & Fahmy, 2020).

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-19-7-11-21(12-8-19)28(34(30,31)24-5-3-2-4-6-24)16-25(29)27-26-15-20-9-13-22(14-10-20)32-23-17-33-18-23/h2-15,23H,16-18H2,1H3,(H,27,29)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMDYEYLSUPMMK-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide (non-preferred name) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

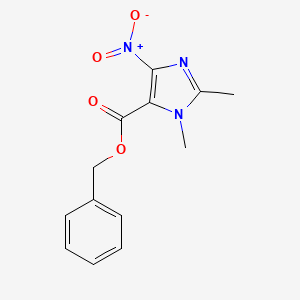

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

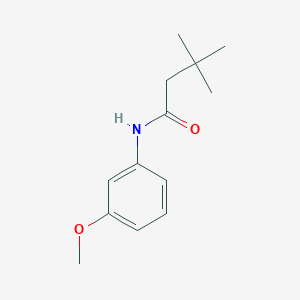

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

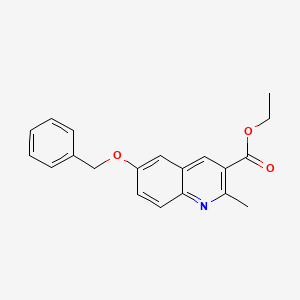

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)